molecular formula C20H18N4O3 B11662056 N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11662056
M. Wt: 362.4 g/mol
InChI Key: RMODNURCGXRUGE-FMCGGJTJSA-N
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Description

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazine ring, a benzyloxy group, and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and employing industrial-scale reactors to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Scientific Research Applications

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(Z)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-26-18-8-7-16(11-19(18)27-14-15-5-3-2-4-6-15)12-23-24-20(25)17-13-21-9-10-22-17/h2-13H,14H2,1H3,(H,24,25)/b23-12-

InChI Key

RMODNURCGXRUGE-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Origin of Product

United States

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